1-11-Orphanin FQ (pig)

NOP receptor binding radioligand displacement KOR-3 pharmacology

1-11-Orphanin FQ (pig), also designated nociceptin(1–11) or OFQ/N(1–11), is an 11-amino-acid N-terminal fragment (sequence: FGGFTGARKSA; CAS 178249-41-7; MW 1098.2 Da) of the endogenous heptadecapeptide nociceptin/orphanin FQ originally isolated from porcine brain tissue. The full-length nociceptin/orphanin FQ sequence (FGGFTGARKSARKLANQ) is strictly conserved at the amino-acid level across pig, human, mouse, and rat, meaning the pig-derived 1–11 fragment is sequence-identical to that of other mammalian species.

Molecular Formula C49H75N15O14
Molecular Weight 1098.2 g/mol
Cat. No. B13399835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-11-Orphanin FQ (pig)
Molecular FormulaC49H75N15O14
Molecular Weight1098.2 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
InChIInChI=1S/C49H75N15O14/c1-27(41(70)61-34(18-12-20-54-49(52)53)43(72)62-33(17-10-11-19-50)44(73)63-36(26-65)46(75)59-28(2)48(77)78)58-38(68)25-57-47(76)40(29(3)66)64-45(74)35(22-31-15-8-5-9-16-31)60-39(69)24-55-37(67)23-56-42(71)32(51)21-30-13-6-4-7-14-30/h4-9,13-16,27-29,32-36,40,65-66H,10-12,17-26,50-51H2,1-3H3,(H,55,67)(H,56,71)(H,57,76)(H,58,68)(H,59,75)(H,60,69)(H,61,70)(H,62,72)(H,63,73)(H,64,74)(H,77,78)(H4,52,53,54)
InChIKeyBBTOUBACUUPBRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-11-Orphanin FQ (pig) – NOP Receptor Agonist Fragment with Distinct Binding–Function Profile for Pain and Receptor Research


1-11-Orphanin FQ (pig), also designated nociceptin(1–11) or OFQ/N(1–11), is an 11-amino-acid N-terminal fragment (sequence: FGGFTGARKSA; CAS 178249-41-7; MW 1098.2 Da) of the endogenous heptadecapeptide nociceptin/orphanin FQ originally isolated from porcine brain tissue [1]. The full-length nociceptin/orphanin FQ sequence (FGGFTGARKSARKLANQ) is strictly conserved at the amino-acid level across pig, human, mouse, and rat, meaning the pig-derived 1–11 fragment is sequence-identical to that of other mammalian species [2]. The compound acts as a potent agonist at the nociceptin opioid peptide (NOP) receptor (also termed ORL-1, KOR-3, or OP4) with a reported binding affinity (Ki) of 55 nM, while exhibiting no measurable affinity for classical μ, δ, κ1, or κ3 opioid receptors (Ki > 1000 nM) .

Why Nociceptin Fragments Cannot Be Interchanged – Evidence That Chain Length Determines 1-11-Orphanin FQ (pig) Pharmacology


Fragments of nociceptin/orphanin FQ are not pharmacologically interchangeable, despite sharing a common N-terminal sequence. Truncation of the full-length 17-amino-acid peptide to the 1–11 fragment produces a dissociation between binding affinity and functional potency: OFQ/N(1–11) exhibits approximately 1,500-fold lower binding affinity for the cloned NOP receptor (Ki 55 nM versus KD ~36–37 pM for the full-length peptide) yet retains near-identical functional efficacy in cAMP inhibition assays (IC50 ≤ 1 nM for both) [1]. Furthermore, distinct N-terminal fragments exhibit qualitatively different pharmacological profiles — the 1–7 fragment shows little functional activity, while the 1–11 fragment is fully active [1]. Even within the same chain-length class, the 1–11 fragment loses the vasodepressor activity retained by the full-length peptide [2], and the 1–11 fragment uniquely reveals a high-affinity binding site in brain tissue that is pharmacologically distinct from the canonical NOP receptor [3]. Substituting full-length nociceptin for the 1–11 fragment (or vice versa) therefore risks misinterpreting binding data, over- or under-estimating target engagement, and conflating distinct receptor populations.

Quantitative Differentiation Evidence for 1-11-Orphanin FQ (pig) Versus Full-Length Nociceptin and Other Fragments


NOP Receptor Binding Affinity: ~1,500-Fold Lower Than Full-Length Nociceptin (Ki 55 nM vs KD 36 pM)

In competitive binding studies using CHO cells stably expressing the cloned mouse KOR-3 (NOP) receptor, OFQ/N(1–11) displaces 125I[Tyr14]OFQ/N with a Ki of 55 nM, whereas the full-length OFQ/N(1–17) peptide binds with a KD of 36–37 pM as determined by saturation binding in both CHO-KOR-3 membranes and mouse brain membranes [1]. This represents an approximately 1,500-fold difference in binding affinity. A separate saturation study in mouse brain membranes confirmed a high-affinity KD of 3.8 pM for the full-length peptide [2]. The 1–11 fragment's Ki of 55 nM at KOR-3 is over 6-fold more potent than its affinity for KOR-3 chimeras (Ki > 350 nM in MOR-1/KOR-3 and DOR-1/KOR-3 constructs), demonstrating that even within the NOP receptor, the first coding exon contributes critically to fragment recognition [1].

NOP receptor binding radioligand displacement KOR-3 pharmacology structure-activity relationship

Functional cAMP Inhibition: Near-Identical Potency (IC50 ≤ 1 nM) Despite ~1,500-Fold Binding Affinity Gap

Despite the ~1,500-fold lower binding affinity of OFQ/N(1–11) compared to full-length OFQ/N(1–17), both peptides inhibit forskolin-stimulated cAMP accumulation in mouse brain homogenates with IC50 values of 1 nM or less [1]. In contrast, the shorter OFQ/N(1–7) fragment exhibits little to no functional activity in the same assay [1]. This binding–function dissociation is a defining pharmacological feature of the 1–11 fragment and is not shared by all N-terminal truncation products. In KOR-3-expressing CHO cells, OFQ/N(1–17) inhibits forskolin-stimulated cAMP accumulation by approximately 40% with IC50 values in the low nanomolar range; the 1–11 fragment retains comparable maximal efficacy in analogous cyclase assays [2].

cAMP inhibition functional efficacy binding–function dissociation NOP receptor signaling

Classical Opioid Receptor Selectivity: No Measurable Affinity at μ, δ, κ1, or κ3 Receptors (Ki > 1,000 nM; >18-Fold Selectivity Window)

OFQ/N(1–11) exhibits no measurable affinity for the classical opioid receptor subtypes μ (MOP), δ (DOP), κ1 (KOP1), or κ3 (KOP3), with Ki values uniformly exceeding 1,000 nM in radioligand displacement assays . Relative to its NOP receptor Ki of 55 nM, this corresponds to a selectivity window of >18-fold. This selectivity profile mirrors that of the full-length OFQ/N(1–17) peptide, which similarly lacks affinity for classical opioid receptors; however, the quantitative confirmation of this selectivity for the 1–11 fragment is essential because shorter truncation products (e.g., 1–6, 1–7) may interact with non-NOP targets through mechanisms not yet fully characterized [1]. The absence of μ, δ, and κ receptor engagement eliminates confounds arising from classical opioid receptor-mediated analgesia, respiratory depression, or reward in experimental paradigms.

opioid receptor selectivity off-target profiling NOP versus MOP/DOP/KOP receptor panel screening

In Vivo Amygdala Analgesia: ~10–20-Fold Rightward Dose Shift Relative to Full-Length Nociceptin

In a direct head-to-head microinjection study in rat amygdala, equimolar doses of OFQ/N(1–17), OFQ/N(1–11), and OFQ/N(1–7) were compared for analgesic efficacy in the high-intensity tail-flick assay. OFQ/N(1–17) produced dose-dependent analgesia with maximal effects at 0.75–3 nmol, whereas OFQ/N(1–11) required 15–30 nmol to achieve maximal analgesic effects — an approximately 10–20-fold rightward potency shift [1]. Importantly, OFQ/N(1–7) displayed maximal effects at substantially lower doses (0.15–1.5 nmol), indicating that the in vivo potency rank order does not simply follow chain length but reflects a more complex structure–activity relationship [1]. Both fragments produced lower maximal analgesic magnitudes than the full-length peptide. Spinal administration studies independently confirm that OFQ/N(1–11) and OFQ/N(1–7) are 'far weaker' than the parent peptide [2].

in vivo analgesia amygdala microinjection tail-flick assay nociceptin fragment dose-response

Absence of Vasodepressor Activity: Complete Functional Dissociation from Full-Length Nociceptin in the Cardiovascular System

In the anesthetized rabbit systemic vascular bed, full-length nociceptin(1–17) and [Tyr1]-nociceptin produce dose-related decreases in systemic arterial pressure (SAP) when injected intravenously at doses of 1–30 nmol/kg, with both peptides showing similar vasodepressor potency [1]. In contrast, nociceptin(1–11) (along with nociceptin(2–17) and nociceptin(1–7)) had no effect on SAP at doses up to 30 nmol/kg IV [1]. This complete loss of vasodepressor activity in the 1–11 fragment, despite its retained analgesic efficacy in other paradigms, demonstrates a functional dissociation between the cardiovascular and nociceptive actions of nociceptin fragments. The finding indicates that the C-terminal portion of the peptide (residues 12–17) is essential for the expression of vasodepressor activity, whereas the N-terminal 1–11 domain is sufficient for NOP receptor-mediated analgesia.

vasodepressor activity cardiovascular pharmacology systemic arterial pressure functional selectivity

Distinct High-Affinity Brain Binding Site (KD 234 pM): A Unique Pharmacological Target Revealed Only by the 1–11 Fragment

Using the radioiodinated analog [125I][Tyr10]OFQ/N(1–11), Mathis et al. identified a high-affinity binding site in mouse brain membranes with a KD of 234 pM and Bmax of 43 fmol/mg protein — a site pharmacologically distinct from the canonical NOP (ORL-1/KOR-3) receptor [1]. The selectivity profile of this site is unique: dynorphin A analogs and α-neoendorphin compete with Ki values below 10 nM, and naloxone benzoylhydrazone labels the site with a Ki of 3.9 nM — potencies not observed at the cloned NOP receptor. Traditional opioids including fentanyl, (-)-cyclazocine, levallorphan, naltrindole, and diprenorphine also display moderate affinities for this site [1]. The regional brain distribution of [125I][Tyr10]OFQ/N(1–11) binding differs from that of [125I][Tyr14]OFQ/N(1–17), consistent with labeling of a distinct receptor population [2]. This binding site was discovered specifically because the 1–11 fragment-based probe reveals receptor interactions that are masked when using full-length nociceptin-based radioligands.

novel binding site NOP receptor heterogeneity radioligand binding dynorphin pharmacology

Highest-Value Application Scenarios for 1-11-Orphanin FQ (pig) Based on Quantitative Differentiation Evidence


Dissecting NOP Receptor Binding Versus Signaling Efficacy in GPCR Pharmacology Studies

The ~1,500-fold gap between OFQ/N(1–11) binding affinity (Ki 55 nM) and its functional cAMP inhibition potency (IC50 ≤ 1 nM) makes this fragment an exceptional tool for studying receptor reserve and binding–function coupling at the NOP receptor. Unlike the full-length peptide, which has both high binding affinity and high functional potency, the 1–11 fragment allows researchers to titrate receptor occupancy independently of signaling output. This property is directly supported by the Mathis et al. (1997) study showing equi-potent cAMP inhibition despite dramatically different binding [1], and by the KOR-3 chimera data demonstrating that the first coding exon differentially affects 1–11 fragment binding versus full-length peptide binding [2].

In Vivo Pain Research Requiring NOP-Mediated Analgesia Without Cardiovascular Confounds

For in vivo analgesia studies — particularly those involving cardiovascular monitoring or where blood pressure changes would confound behavioral readouts — OFQ/N(1–11) provides NOP receptor-mediated antinociception without the vasodepressor activity inherent to full-length nociceptin. The Champion et al. (1998) study demonstrated that nociceptin(1–11) produced no change in systemic arterial pressure at doses up to 30 nmol/kg IV, whereas the full-length peptide was active across the 1–30 nmol/kg range [1]. Researchers should note the ~10–20-fold rightward potency shift for analgesia relative to the full-length peptide when designing dose regimens [2].

Mapping and Characterizing Non-Canonical Nociceptin Binding Sites in CNS Tissue

OFQ/N(1–11)-based radioligands (particularly [125I][Tyr10]OFQ/N(1–11)) uniquely label a high-affinity brain binding site (KD 234 pM) with a pharmacological profile distinct from the cloned NOP receptor — including high affinity for dynorphin A analogs (Ki < 10 nM) and naloxone benzoylhydrazone (Ki 3.9 nM) [1]. This site cannot be detected using full-length nociceptin-based probes. The distinct regional distribution of this binding site [2] makes the 1–11 fragment essential for receptor heterogeneity studies and for screening compounds that may selectively target this novel site versus the canonical NOP receptor.

Structure-Activity Relationship (SAR) Programs for NOP Ligand Development

The 1–11 fragment serves as a validated scaffold for SAR studies aimed at developing NOP receptor ligands with tailored pharmacological profiles. The demonstration that tyrosine-substituted analogs of OFQ/N(1–11) (e.g., [Tyr1]OFQ/N(1–11), [Tyr10]OFQ/N(1–11), [IodoTyr10]OFQ/N(1–11)) retain antinociceptive potency comparable to the parent fragment but exhibit longer durations of action [1] establishes this 11-mer as a productive template for analog design. The clean opioid receptor selectivity profile (Ki > 1,000 nM at μ, δ, κ) [2] further supports its use as a starting point for developing biased NOP agonists or antagonists without the need to engineer out classical opioid receptor activity.

Quote Request

Request a Quote for 1-11-Orphanin FQ (pig)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.